N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a combination of furan, benzoxazole, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: This step involves the halogenation of the furan ring using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Synthesis of Benzoxazole: The benzoxazole ring is formed through the condensation of o-aminophenol with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves the coupling of the furan and benzoxazole derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of double bonds or halogen groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine include:
- N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H12Cl3FN2O2 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C24H12Cl3FN2O2/c25-17-5-1-14(10-18(17)26)24-30-21-11-15(3-7-23(21)32-24)29-12-16-4-8-22(31-16)13-2-6-20(28)19(27)9-13/h1-12H |
InChI Key |
XEYAYNNIXXJZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.